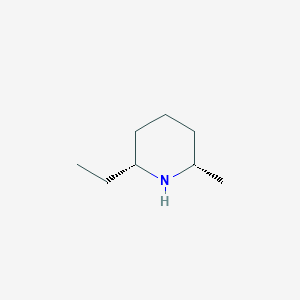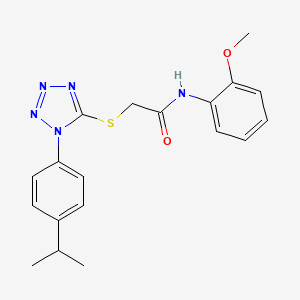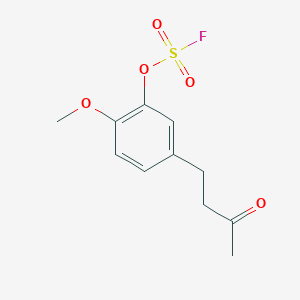![molecular formula C15H22N4O B2511490 N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide CAS No. 1358710-23-2](/img/structure/B2511490.png)
N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]-1-cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 (TRPV1) . TRPV1 plays a crucial role in pain perception, and targeting it has implications for pain management and drug development.
- This compound also acts as a modulator of the insulin-like growth factor 1 receptor (IGF-1R) . IGF-1R is involved in cell growth, differentiation, and survival. Modulating its activity can impact cancer therapy and metabolic disorders.
- 2-(Pyrrolidin-1-yl)pyrimidines inhibit various enzymes, including:
- Phosphodiesterase Type 5 (PDE5) : Relevant for erectile dysfunction treatment .
- Isocitrate Dehydrogenase 1 (IDH1) : IDH1 inhibitors are explored for cancer therapy .
- Endothelin-Converting Enzyme 1 (ECE1) : ECE1 inhibitors may have cardiovascular applications .
- Vascular Adhesion Protein 1 (VAP-1) : VAP-1 inhibitors are studied for inflammation-related diseases .
- Some derivatives of this compound exhibit antioxidative and antibacterial properties . These properties are relevant for health and disease prevention.
- The compound’s effects on the cell cycle have been characterized . Understanding these effects can inform cancer research and drug development.
- Beyond its specific targets, the compound serves as a synthetic intermediate in the preparation of other molecules .
- Its diverse pharmacological activities include antifungal, anticonvulsant, and anticancer effects .
- Development of subnanomolar radiofluorinated ligands based on similar structures allows in vivo exploration of potential therapeutic targets .
Antagonist of the Vanilloid Receptor 1 (TRPV1)
Modulator of Insulin-Like Growth Factor 1 Receptor (IGF-1R)
Enzyme Inhibition
Antioxidant and Antibacterial Properties
Cell Cycle Effects
Synthetic Intermediates and Pharmacological Applications
Radiofluorinated Ligands for PET Imaging
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
Mechanism of Action
Target of Action
The primary targets of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
The exact mode of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds have been shown to interact with their targets, leading to changes such as the inhibition of certain enzymes .
Biochemical Pathways
The biochemical pathways affected by N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds have been reported to affect pathways related to the vanilloid receptor 1 and the insulin-like growth factor 1 receptor .
Result of Action
The molecular and cellular effects of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide Similar compounds have been reported to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(12-6-2-1-3-7-12)18-13-10-16-15(17-11-13)19-8-4-5-9-19/h10-12H,1-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOUFOWOSWPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2511409.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2511411.png)
![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)


![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)



![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)